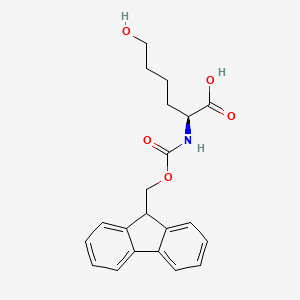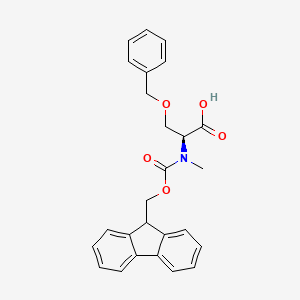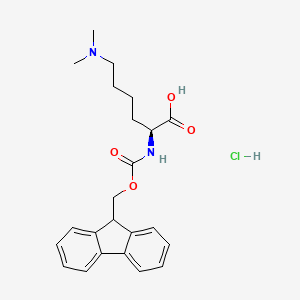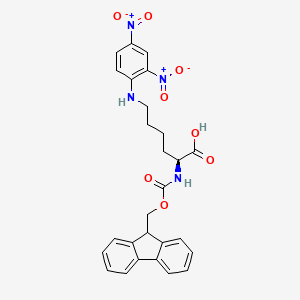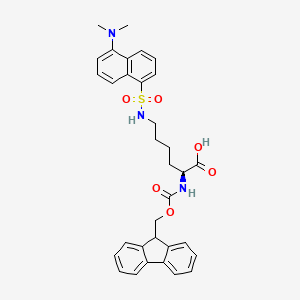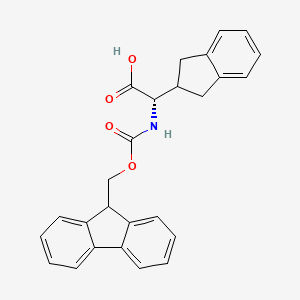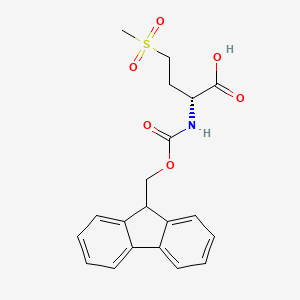
Fmoc-D-methionine sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .
Synthesis Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Molecular Structure Analysis
The InChI of Fmoc-D-methionine sulfone isInChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . Chemical Reactions Analysis
The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Physical And Chemical Properties Analysis
Fmoc-D-methionine sulfone is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .Applications De Recherche Scientifique
“Fmoc-D-methionine sulfone” is a derivative of the amino acid methionine . It’s used as a building block in solid-phase peptide synthesis . This process is used to chemically synthesize peptides, which are short chains of amino acids. The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is used to prevent unwanted reactions during the synthesis process .
In terms of its applications, “Fmoc-D-methionine sulfone” is primarily used in the field of biochemistry and molecular biology for the synthesis of peptides . These peptides can be used in a variety of research applications, such as the study of protein structure and function, the development of new pharmaceuticals, and the production of bioactive peptides .
-
Peptide Synthesis
- “Fmoc-D-methionine sulfone” is a standard building block for the introduction of methionine sulfone residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . This process is used to chemically synthesize peptides, which are short chains of amino acids .
- The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is used to prevent unwanted reactions during the synthesis process .
-
Synthesis of Aggregation-Prone Peptides
- A two-step synthesis for methionine-containing hydrophobic and/or aggregation-prone peptides is presented that takes advantage of the reversibility of methionine oxidation .
- The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species .
- This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography .
- The subsequent reduction proceeds quantitatively .
- This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .
-
Synthesis of Bioactive Peptides
-
Protein Structure and Function Studies
-
Development of New Pharmaceuticals
-
Production of Bioactive Peptides
Orientations Futures
The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-methionine sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

